molecular formula C19H19N3O4 B3012012 3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866016-27-5

3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B3012012
CAS RN: 866016-27-5
M. Wt: 353.378
InChI Key: DMPWLUNSXREREY-UHFFFAOYSA-N
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Description

The compound "3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is a complex organic molecule that likely contains multiple functional groups, including an oxadiazole ring, a nitro group, and possibly a methanobenzodiazocine structure. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related structures, such as oxadiazoles and nitro-substituted compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of the compound .

Synthesis Analysis

The synthesis of oxadiazole derivatives is a topic of interest in several papers. For instance, the synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives from 3-nitrobenzoic acid is described, involving the formation of an ester, hydrazide, and subsequent cyclization . Similarly, the synthesis of 1,3,4-oxadiazole derivatives from benzyl cyanide via diazeniumdiolation is discussed, highlighting the formation of stable sydnone iminium N-oxides . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations and spectroscopic analysis are commonly used to elucidate the structure and tautomeric preferences of these compounds . The presence of substituents such as nitro groups and methyl groups can influence the electronic distribution and stability of the molecule, as seen in the synthesis and characterization of various S-substituted derivatives of oxadiazoles .

Chemical Reactions Analysis

Oxadiazole derivatives exhibit a range of chemical reactivities, including the ability to form Schiff bases through condensation reactions . The nitro group is a versatile functional group that can participate in various chemical reactions, such as reduction to amino derivatives or involvement in electrophilic aromatic substitution . The reactivity of the target compound would likely be influenced by the presence of these functional groups, as well as the overall molecular architecture.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the acid/base stability of 3-oxo-1,2,3-oxadiazoles is noted, which could be relevant to the stability of the target compound . The presence of nitro and methyl groups can affect the compound's solubility, melting point, and susceptibility to photodegradation. The antimicrobial activities of nitroimidazole derivatives containing an oxadiazole scaffold suggest that the target compound may also possess biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is a product of the Biginelli reaction, typically yielding diastereomers. These diastereomers exhibit oxadiazocine ring opening in solvents like DMF and DMSO, leading to a three-component equilibrium between various diastereomers and other chemical species (Sedova et al., 2014).
  • Another study highlights the synthesis of similar compounds using the Biginelli reaction, indicating the influence of catalyst concentration on the ratio of diastereomers produced. These compounds also exhibit ring-opening reactions in specific solvents (Sedova et al., 2016).

Crystal Structure Analysis

  • Crystal structure and Hirshfeld surface analysis were conducted on related compounds. This provides insights into the molecular interactions and structural characteristics of such compounds (Gumus et al., 2019).

Transformation and Reactivity

  • Research has explored the unexpected transformations of similar compounds in different solutions, demonstrating their dynamic chemical behavior and potential for various chemical applications (Sedova et al., 2017).

Green Chemistry Applications

  • The compound's synthesis has been explored in eco-friendly conditions, using natural acidic media, which highlights its potential in sustainable and green chemistry applications (Patil et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its use. Without more information, it’s not possible to predict the mechanism of action for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it has biological activity .

properties

IUPAC Name

10-(3,5-dimethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-6-12(2)8-14(7-11)21-18(23)20-16-10-19(21,3)26-17-5-4-13(22(24)25)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPWLUNSXREREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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